molecular formula C14H15FN2 B5081506 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine CAS No. 5566-15-4

2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B5081506
CAS No.: 5566-15-4
M. Wt: 230.28 g/mol
InChI Key: WVGQCQRZPUDAQM-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine (CAS# 5566-15-4) is a synthetic organic compound belonging to the phenethylamine class . It features a molecular formula of C14H15FN2 and an average molecular weight of 230.286 g/mol . This compound is characterized by a fluorophenyl group linked to an ethanamine chain, which is further substituted with a pyridinylmethyl moiety, creating a molecular framework of interest in medicinal chemistry research . The compound's structure incorporates both aryl fluoride and heteroaromatic pyridine rings, motifs commonly found in pharmacologically active molecules targeting the central nervous system . As a high-quality reference standard or building block, this compound is supplied for Research Use Only and is intended solely for laboratory analysis. It is not intended for diagnostic or therapeutic use. Researchers can leverage its core scaffold in various investigative applications, including but not limited to, the synthesis of novel derivatives or as a standard in analytical method development.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c15-13-5-3-4-12(10-13)7-9-16-11-14-6-1-2-8-17-14/h1-6,8,10,16H,7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGQCQRZPUDAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367255
Record name 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5566-15-4
Record name 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 3-fluorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

TRPV1 Antagonism

One of the primary applications of this compound is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is involved in pain signaling and inflammatory responses.

  • Case Study : A study conducted on a series of analogues demonstrated that certain derivatives exhibited potent antagonistic activity against TRPV1, with some compounds showing Ki values as low as 0.2 nM. For instance, compound 49 S was identified as a highly selective TRPV1 antagonist, significantly outperforming its parent compounds in terms of analgesic efficacy in neuropathic pain models .
CompoundKi (nM)Analgesic EfficacySide Effects
49 S0.2HighMinimal
Parent20ModerateModerate

Anti-Fibrotic Activity

Recent investigations have also explored the anti-fibrotic properties of related compounds. In vitro studies indicated that certain derivatives could inhibit collagen expression and hydroxyproline content, suggesting potential applications in treating fibrotic diseases.

  • Findings : Compounds such as 12m and 12q showed IC50 values around 45 μM for inhibiting collagen synthesis, indicating their potential as novel anti-fibrotic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Modifications to the pyridine ring and fluorophenyl moiety have been systematically studied to enhance potency and selectivity.

  • Key Insights : The introduction of hydrophobic substituents significantly improved antagonistic activity against TRPV1, while hydrophilic modifications led to reduced efficacy. This highlights the importance of molecular structure in drug design .
Modification TypeImpact on Activity
HydrophobicIncreased potency
HydrophilicDecreased potency

Mechanistic Studies

The mechanism by which 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exerts its effects has been elucidated through various studies:

  • Mechanism of Action : It primarily acts at the capsaicin binding site on TRPV1, inhibiting receptor activation without blocking the ion channel directly . This specific interaction is critical for its analgesic properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Weight (g/mol) Primary Targets Key Findings
Target Compound 3-Fluorophenyl, Pyridin-2-ylmethyl ~244.3 Nitric Oxide Synthase (NOS) Crystal structure reveals binding to NOS heme domain with high affinity .
ZINC34818750 () 3-Fluorophenyl, Methoxyphenyl, Methyl ~408.3 Monoamine Oxidase B (MAO-B) Predicted MAO-B inhibitor with charge -3.89; higher lipophilicity .
25H-NBF () 2,5-Dimethoxyphenyl, 2-Fluorobenzyl ~330.4 5-HT2A Receptor Positional isomers show variable 5-HT2A agonism; EC50 ranges 0.1–10 µM .
Compound 9 (ZINC08993868) () 3-Fluorophenyl, Dioxoquinazolinyl ~343.3 Acetylcholinesterase (AChE) Moderate AChE inhibition (IC50 ~15 µM); acetamide group enhances stability .
24H-NBOMe () 2,4-Dimethoxyphenyl, Methoxybenzyl ~341.8 5-HT2A/2C Receptors High 5-HT2A affinity (Ki < 1 nM); psychoactive effects in zebrafish models .

Receptor Binding and Selectivity

  • σ-Receptor Ligands: Compounds with trifluoromethoxy-phenyl groups (e.g., 's compounds 29 and 30) exhibit high σ1/σ2 receptor binding (Ki = 1–10 nM). In contrast, the target compound lacks a trifluoromethoxy group, suggesting divergent receptor profiles. Its pyridine ring may instead favor interactions with heme-containing enzymes like NOS .
  • 5-HT2A Receptor Agonists: NBOMe derivatives (e.g., 24H-NBOMe) achieve sub-nanomolar 5-HT2A binding due to the N-methoxybenzyl group. The target compound's pyridinylmethyl group likely reduces 5-HT2A affinity but may enhance selectivity for other targets, such as MAO-B or NOS .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The acetamide group in Compound 9 () confers resistance to oxidative metabolism, whereas the target compound’s secondary amine may increase susceptibility to N-demethylation .

Biological Activity

2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the incorporation of a fluorinated phenyl group and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine is C13_{13}H14_{14}FN. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

PropertyValue
Molecular Weight211.26 g/mol
CAS Number418776-49-5
SolubilitySoluble in DMSO
Melting PointNot specified

Biological Activity Overview

Research indicates that 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures display antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, derivatives of pyridine have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Antinociceptive Effects : Certain analogs have been studied for their analgesic properties, particularly as TRPV1 antagonists. These compounds can modulate pain pathways, providing potential for pain management therapies .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, studies on related pyridine derivatives have shown inhibition of cell proliferation in breast cancer models .

The mechanism by which 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine exerts its biological effects involves interaction with specific receptors and enzymes:

  • TRPV1 Receptor Modulation : Compounds structurally akin to this ethanamine derivative have been identified as TRPV1 antagonists, which can inhibit capsaicin-induced pain pathways. This interaction is crucial for developing new analgesics with fewer side effects .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions. This mechanism is particularly relevant in the context of cancer therapy where metabolic dysregulation is common .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for similar compounds ranged from 40 to 50 µg/mL, indicating potential for therapeutic use .

Analgesic Activity

In a neuropathic pain model, a related compound demonstrated significant analgesic effects with minimal side effects compared to traditional opioids. This suggests that derivatives like 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine could serve as safer alternatives for pain management .

Anticancer Studies

Research on pyridine-based compounds showed promising results in inhibiting MCF-7 breast cancer cells. Treated cells exhibited increased lactate dehydrogenase (LDH) activity and alterations in cell cycle progression, suggesting induction of apoptosis at higher concentrations .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)ethanamine?

The synthesis typically involves multi-step reactions starting from halogenated intermediates. A common approach includes:

  • Step 1: Alkylation of 3-fluorophenyl ethylamine derivatives with pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography, often using silica gel and ethyl acetate/hexane gradients .
  • Key conditions: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to stabilize intermediates, with triethylamine as a catalyst to neutralize byproducts .

Basic: How is the structural integrity of this compound confirmed?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and amine linkage .
  • Mass Spectrometry (MS): High-resolution MS for molecular weight verification .
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Temperature control: Maintaining 60–80°C during coupling reactions to minimize side products .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) to accelerate amine bond formation .

Advanced: What analytical techniques resolve contradictions in spectroscopic data for structural elucidation?

Contradictions (e.g., overlapping NMR peaks) are addressed via:

  • 2D NMR (COSY, HSQC): To resolve proton-proton and carbon-proton correlations .
  • X-ray crystallography: For absolute configuration determination, as seen in structurally similar pyridine derivatives .
  • Computational modeling: DFT calculations to predict and compare spectroscopic profiles .

Basic: What are the primary biological targets or activities studied for this compound?

Preliminary studies focus on:

  • Antimicrobial activity: Screening against Gram-positive bacteria and fungi .
  • Receptor interactions: Binding affinity to serotonin or dopamine receptors due to structural similarity to psychoactive amines .

Advanced: How do structural modifications impact biological activity?

  • Fluorine position: 3-fluorophenyl vs. 4-fluorophenyl analogs show varied receptor binding due to steric and electronic effects .
  • Pyridine substitution: Methyl or ethyl groups on the pyridine ring alter lipophilicity and blood-brain barrier penetration .

Advanced: What strategies mitigate instability during synthesis?

  • Inert atmosphere: Use of nitrogen/argon to prevent oxidation of amine intermediates .
  • Low-temperature storage: For intermediates prone to degradation .
  • Stabilizing agents: Addition of antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures .

Basic: How is purity assessed post-synthesis?

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and detect impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantitative purity analysis using C18 columns and UV detection .

Advanced: What computational methods predict interactions with biological targets?

  • Molecular docking: AutoDock or Schrödinger Suite to simulate binding to receptors (e.g., 5-HT₂A) .
  • Molecular Dynamics (MD) simulations: GROMACS to assess stability of ligand-receptor complexes over time .

Basic: What are the storage and handling recommendations?

  • Storage: In amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis .
  • Handling: Use of gloves and fume hoods to avoid amine exposure, as per SDS guidelines .

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